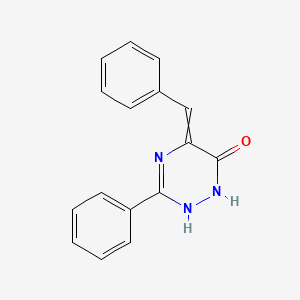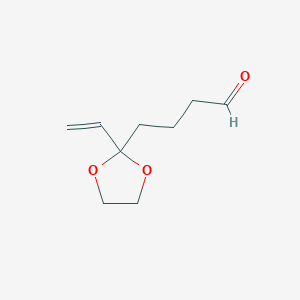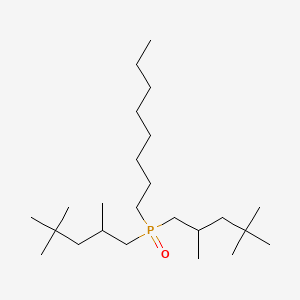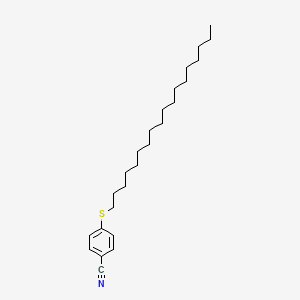
N,N,N,N',N'-Pentamethyl-N'-tetradecylmethanebis(aminium) dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N,N’,N’-Pentamethyl-N’-tetradecylmethanebis(aminium) dichloride is a quaternary ammonium compound known for its surfactant properties. It is widely used in various industrial and scientific applications due to its ability to disrupt microbial cell membranes, making it an effective antimicrobial agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N,N’,N’-Pentamethyl-N’-tetradecylmethanebis(aminium) dichloride typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows: [ \text{R}_3\text{N} + \text{R’}\text{X} \rightarrow \text{R}_3\text{N}+\text{R’}\text{X}- ] where (\text{R}_3\text{N}) is the tertiary amine and (\text{R’}\text{X}) is the alkyl halide.
Industrial Production Methods: In industrial settings, the production of N,N,N,N’,N’-Pentamethyl-N’-tetradecylmethanebis(aminium) dichloride involves large-scale quaternization reactions in continuous flow reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Types of Reactions:
Oxidation: N,N,N,N’,N’-Pentamethyl-N’-tetradecylmethanebis(aminium) dichloride can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: It readily undergoes nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of tertiary amines.
Substitution: Formation of various substituted ammonium compounds.
Applications De Recherche Scientifique
N,N,N,N’,N’-Pentamethyl-N’-tetradecylmethanebis(aminium) dichloride is extensively used in scientific research due to its versatile properties:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell lysis and DNA extraction protocols.
Medicine: Investigated for its potential use in antimicrobial therapies.
Industry: Utilized in the formulation of disinfectants, detergents, and fabric softeners.
Mécanisme D'action
The antimicrobial action of N,N,N,N’,N’-Pentamethyl-N’-tetradecylmethanebis(aminium) dichloride is primarily due to its ability to disrupt microbial cell membranes. The quaternary ammonium group interacts with the lipid bilayer, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of bacteria, fungi, and viruses.
Comparaison Avec Des Composés Similaires
- N,N,N’,N’-Tetramethyl-N’-dodecylmethanebis(aminium) dichloride
- N,N,N’,N’-Tetramethyl-N’-hexadecylmethanebis(aminium) dichloride
Comparison: N,N,N,N’,N’-Pentamethyl-N’-tetradecylmethanebis(aminium) dichloride is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance enhances its surfactant and antimicrobial efficacy compared to similar compounds with shorter or longer alkyl chains.
Propriétés
Numéro CAS |
112770-83-9 |
|---|---|
Formule moléculaire |
C20H46Cl2N2 |
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
dimethyl-tetradecyl-[(trimethylazaniumyl)methyl]azanium;dichloride |
InChI |
InChI=1S/C20H46N2.2ClH/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-22(5,6)20-21(2,3)4;;/h7-20H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
LPKQFYLTJRSIDT-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCC[N+](C)(C)C[N+](C)(C)C.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4'-[1,4-Phenylenedi(1,3,4-oxadiazole-5,2-diyl)]dibenzoic acid](/img/structure/B14291011.png)
![1-(Benzenesulfonyl)-4-[(oxiran-2-yl)methoxy]-1H-indole](/img/structure/B14291014.png)











